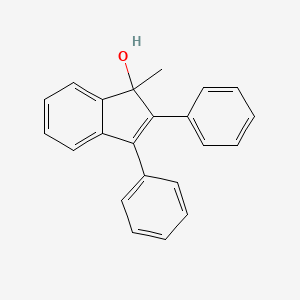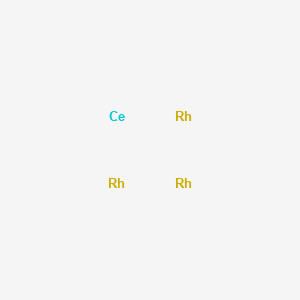
Cerium;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium;rhodium is a compound formed by the combination of cerium and rhodium. Cerium is a rare-earth metal, known for its versatile applications in various industries due to its unique chemical properties. Rhodium, on the other hand, is a precious metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium;rhodium compounds typically involves the reduction of cerium and rhodium salts. One common method is the co-precipitation technique, where cerium and rhodium salts are dissolved in a suitable solvent, followed by the addition of a reducing agent to precipitate the compound. The reaction conditions, such as temperature, pH, and concentration of the reactants, are carefully controlled to obtain the desired product.
Industrial Production Methods
In industrial settings, this compound compounds are often produced using high-temperature reduction processes. For example, cerium oxide and rhodium oxide can be reduced in a hydrogen atmosphere at elevated temperatures to form the desired compound. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cerium;rhodium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique properties of cerium and rhodium allow the compound to participate in a wide range of chemical processes.
Common Reagents and Conditions
Oxidation Reactions: this compound compounds can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic conditions.
Reduction Reactions: Reduction of this compound compounds can be achieved using reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out at elevated temperatures.
Substitution Reactions: Substitution reactions involving this compound compounds can be facilitated by using ligands such as phosphines or amines. These reactions are usually conducted in organic solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) and rhodium(III) oxides, while reduction reactions can produce metallic cerium and rhodium.
Scientific Research Applications
Cerium;rhodium compounds have a wide range of applications in scientific research, including:
Catalysis: Due to the catalytic properties of rhodium, this compound compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biomedical Research: this compound nanoparticles have shown potential in biomedical applications, such as drug delivery and imaging, due to their unique optical and magnetic properties.
Environmental Science: this compound compounds are used in environmental applications, such as the removal of pollutants from water and air, owing to their high reactivity and stability.
Material Science: The compound is also used in the development of advanced materials, including high-performance alloys and coatings, due to its excellent mechanical and thermal properties.
Mechanism of Action
The mechanism of action of cerium;rhodium compounds is primarily based on the redox properties of cerium and the catalytic properties of rhodium. Cerium can switch between different oxidation states, facilitating electron transfer processes, while rhodium acts as a catalyst to accelerate chemical reactions. The combination of these properties allows this compound compounds to participate in a wide range of chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Cerium oxide (CeO₂): Known for its catalytic and redox properties, cerium oxide is widely used in catalysis and environmental applications.
Rhodium oxide (Rh₂O₃): Rhodium oxide is another compound with significant catalytic properties, used in various industrial processes.
Cerium nitrate (Ce(NO₃)₃): This compound is used in various chemical reactions and has applications in biomedical research.
Uniqueness of Cerium;Rhodium
The combination of cerium and rhodium in a single compound provides a unique set of properties that are not present in the individual components. The redox properties of cerium, combined with the catalytic properties of rhodium, make this compound compounds highly versatile and effective in various applications, from catalysis to biomedical research.
Properties
CAS No. |
12338-40-8 |
|---|---|
Molecular Formula |
CeRh3 |
Molecular Weight |
448.832 g/mol |
IUPAC Name |
cerium;rhodium |
InChI |
InChI=1S/Ce.3Rh |
InChI Key |
LJGKZDTVJJNLOV-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Rh].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




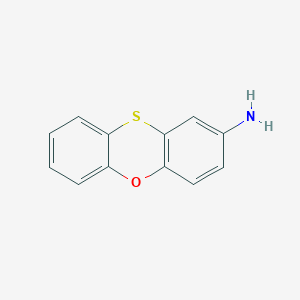

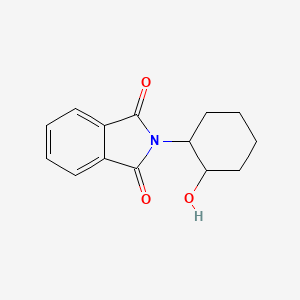
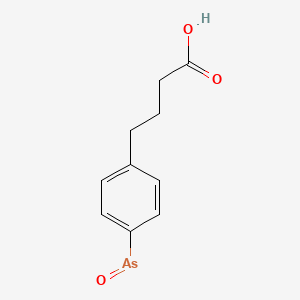

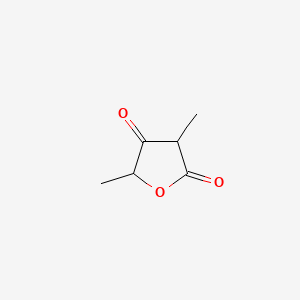
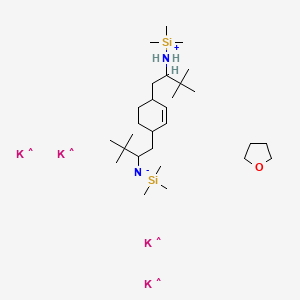
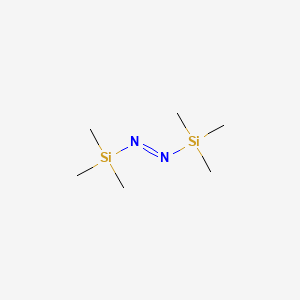
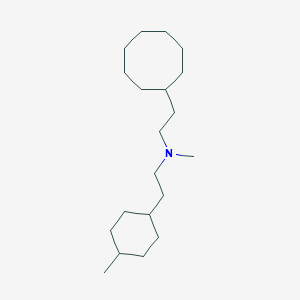
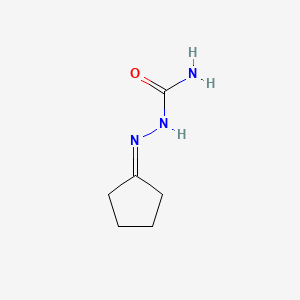
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
